molecular formula C24H15ClN2O2 B11098445 3-(5-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

3-(5-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

Cat. No.: B11098445
M. Wt: 398.8 g/mol
InChI Key: YRRQKQSQKBTXGP-UHFFFAOYSA-N
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Description

3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL is a complex organic compound that features a benzoxazole ring fused with a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL typically involves the condensation of 4-chlorobenzaldehyde with 2-aminobenzoxazole, followed by cyclization and subsequent coupling with 2-naphthol. The reaction conditions often include the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole and naphthol derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 3-(5-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1,3-BENZOXAZOL-2-YL)-2-NAPHTHOL involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Properties

Molecular Formula

C24H15ClN2O2

Molecular Weight

398.8 g/mol

IUPAC Name

3-[5-[(4-chlorophenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C24H15ClN2O2/c25-18-7-5-15(6-8-18)14-26-19-9-10-23-21(13-19)27-24(29-23)20-11-16-3-1-2-4-17(16)12-22(20)28/h1-14,28H

InChI Key

YRRQKQSQKBTXGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=CC=C(C=C5)Cl)O

Origin of Product

United States

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